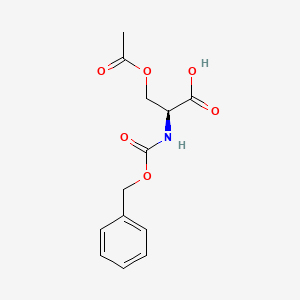

Z-O-Acetyl-L-serine

Vue d'ensemble

Description

Z-O-Acetyl-L-serine: is a derivative of the amino acid L-serine, where the hydroxyl group of serine is acetylated. This compound plays a significant role in the biosynthesis of cysteine in various organisms, including bacteria and plants. It is an intermediate in the metabolic pathway that converts L-serine to L-cysteine, a crucial sulfur-containing amino acid.

Mécanisme D'action

Target of Action

Z-O-Acetyl-L-serine primarily targets Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .

Mode of Action

This compound interacts with its target by converting arachidonate to prostaglandin H2 (PGH2) . This conversion is a committed step in prostanoid synthesis . The compound is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Biochemical Pathways

The biosynthesis of cysteine from serine in bacteria, including this compound, is carried out by a two-step pathway. The first step involves the O-acetylation of serine, followed by the replacement of the acetyl group by sulfide or thiosulfate . This process is crucial for the production of sulfur-containing amino acids in the metabolic networks of various organisms .

Pharmacokinetics

It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and efficacy .

Result of Action

The action of this compound results in the production of prostanoids, particularly in the stomach and platelets . Prostanoids play a variety of roles in the body, including the regulation of inflammation and blood flow, and the formation of blood clots .

Action Environment

The action of this compound, like many other biochemical compounds, can be influenced by various environmental factors. For instance, in yeast, the metabolism and regulatory mechanisms of amino acids, including this compound, can vary under different growth environments . These factors can affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Z-O-Acetyl-L-serine plays a significant role in biochemical reactions. It provides the carbon backbone for the synthesis of cysteine . Sulfide generated through sulfate reduction is incorporated into this compound to form cysteine .

Cellular Effects

This compound influences cell function by changing the transcription levels of a specific set of genes, irrespective of the sulfur status of the plant . Treatment with external this compound increases sulfate transporter and adenosine 5′-phosphosulfate reductase gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a signaling molecule. It leads to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a certain level of stability. It is soluble in water and has a melting point of 151.5-151.8 °C .

Metabolic Pathways

This compound is involved in the metabolic pathway of sulfur assimilation, providing the carbon backbone for the synthesis of cysteine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Enzymatic Synthesis: The primary method for synthesizing Z-O-Acetyl-L-serine involves the enzyme L-serine O-acetyltransferase.

Chemical Synthesis: Another method involves the chemical acetylation of L-serine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological processes involving microbial fermentation. Genetically engineered strains of bacteria such as Escherichia coli and Corynebacterium glutamicum are used to overproduce the enzyme L-serine O-acetyltransferase, thereby increasing the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Z-O-Acetyl-L-serine undergoes substitution reactions where the acetyl group can be replaced by other functional groups.

Hydrolysis: The acetyl group in this compound can be hydrolyzed under acidic or basic conditions to regenerate L-serine.

Common Reagents and Conditions:

Acetylation: Acetyl-CoA, acetic anhydride, or acetyl chloride in the presence of a base.

Substitution: Thiol-containing compounds such as hydrogen sulfide or thiosulfate.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

L-Cysteine: Formed by the substitution of the acetyl group with a thiol group.

L-Serine: Regenerated by the hydrolysis of this compound.

Applications De Recherche Scientifique

Chemistry:

- Z-O-Acetyl-L-serine is used as an intermediate in the synthesis of various sulfur-containing compounds, including L-cysteine and its derivatives .

Biology:

- It plays a crucial role in the metabolic pathways of bacteria and plants, particularly in the biosynthesis of cysteine .

Medicine:

- This compound is studied for its potential therapeutic applications in treating diseases related to cysteine metabolism .

Industry:

Comparaison Avec Des Composés Similaires

L-Serine: The precursor of Z-O-Acetyl-L-serine, involved in various metabolic pathways.

L-Cysteine: The product of this compound metabolism, a sulfur-containing amino acid with numerous biological functions.

O-Acetylhomoserine: Another acetylated amino acid involved in the biosynthesis of methionine.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of L-cysteine. Unlike other acetylated amino acids, it serves as a direct precursor to a sulfur-containing amino acid, making it essential for sulfur metabolism in various organisms .

Propriétés

IUPAC Name |

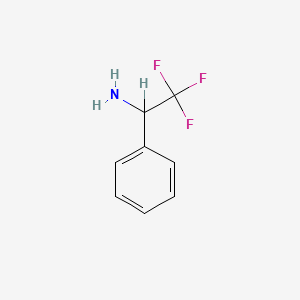

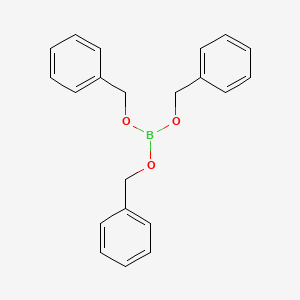

(2S)-3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILHBTZTKFFRPW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3024373.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024374.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile](/img/structure/B3024377.png)

![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)